molecular formula C13H14N2O2 B1472492 3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1782192-52-2

3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1472492
CAS No.: 1782192-52-2
M. Wt: 230.26 g/mol
InChI Key: IHUWHGLBDXWIHZ-UHFFFAOYSA-N
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Description

“3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid” is a pyrazole-derived compound with potential applications in both medical and industry fields due to its unique chemical and biological properties. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C13H14N2O2 and its molecular weight is 230.26 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid and related compounds have been synthesized through various chemical reactions, emphasizing their significance in organic synthesis and medicinal chemistry. One method involves a simple and rapid synthesis of 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from corresponding carboxaldehydes, indicating their potential in creating biologically active molecules due to the pyrazole ring's pharmacophore properties. This process is notable for its one-step approach, offering an economical and effective method for synthesizing such compounds, highlighting their applications in treating diseases like diabetes mellitus, hyperlipidemia, and inflammatory diseases (Reddy & Rao, 2006).

Structural and Functional Analysis

The structural and functional analysis of this compound derivatives has been a subject of interest. For example, the regiospecific syntheses of certain derivatives, along with their structural determination through single-crystal X-ray analysis, demonstrate the complex nature of these compounds. Such analyses are crucial for understanding the molecular framework and properties, facilitating their application in various scientific and pharmacological studies (Kumarasinghe, Hruby, & Nichol, 2009).

Hydrogel Modification

Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showcases the versatility of this compound derivatives in material science. These modifications aim to enhance the hydrogels' properties for potential medical applications, including their antibacterial and antifungal activities, which are pivotal for developing new therapeutic materials (Aly & El-Mohdy, 2015).

Antioxidant Activities

Another study focuses on synthesizing (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) and evaluating their antioxidant activity. This research highlights the potential health benefits of these compounds, particularly those with methoxy substituents on the aromatic ring, displaying greater antioxidant activity. Such findings underscore the importance of this compound derivatives in developing antioxidant agents (Lavanya, Padmavathi, & Padmaja, 2014).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Biochemical Analysis

Biochemical Properties

3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic applications in conditions where acetylcholine levels need to be regulated. Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression that affect cell proliferation and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, which can lead to increased levels of acetylcholine . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage regulation in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution within tissues can influence its overall efficacy and potential side effects, making it important to study its transport mechanisms in detail.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity, making it an important factor to consider in its biochemical analysis.

Properties

IUPAC Name

3-(1-benzylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(17)7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUWHGLBDXWIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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